5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid
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Overview
Description
5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound features a phenyl group substituted with a 2-methoxyethoxy group at the 4-position and a carboxylic acid group at the 2-position of the oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The process can be carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve continuous flow processes to ensure safety and efficiency. For example, the cyclodehydration of β-hydroxy amides can be performed in a packed reactor containing manganese dioxide, which allows for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles .
Chemical Reactions Analysis
Types of Reactions
5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines typically yields oxazoles, while substitution reactions can introduce various functional groups to the phenyl or oxazole rings.
Scientific Research Applications
5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their function. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 2-methoxyethoxy group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C13H13NO5 |
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Molecular Weight |
263.25 g/mol |
IUPAC Name |
5-[4-(2-methoxyethoxy)phenyl]-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-17-6-7-18-10-4-2-9(3-5-10)11-8-14-12(19-11)13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |
InChI Key |
SCYIGWTVUNOLMH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
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